molecular formula C9H11FN2O2 B8410746 Ethyl 5-amino-2-fluorocarbanilate

Ethyl 5-amino-2-fluorocarbanilate

Cat. No.: B8410746
M. Wt: 198.19 g/mol
InChI Key: PBSZTNGMISXGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-fluorocarbanilate is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl N-(5-amino-2-fluorophenyl)carbamate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

PBSZTNGMISXGBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 39.4 g (706 mmol) of iron powder and 75 ml of an aqueous solution of 5% acetic acid was heated to 80° C., and a mixed solution of 16.1 g (70.6 mmol) of ethyl 2-fluoro-5-nitrocarbanilate, 72 ml of acetic acid and 72 ml of ethyl acetate was slowly added dropwise to the mixture. After the reaction was continued for 3 hours, the insolubles were filtered out and washed with ethyl acetate. Thereafter the filtrate was distilled to remove the solvent, and the resultant product was dissolved in ethyl acetate and washed with saturated sodium hydrogencarbonate, water and saturated saline solution. The solution was dried over anhydrous sodium sulfate, and the ethyl acetate was distilled off to obtain the crude product (crystals). The crude product was washed with diisopropyl ether, thereby obtaining 12.8 g of the objective product (yield: 91%) in the form of light yellow crystals.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
39.4 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

100.3 mg (10 wt %) of 5% palladium carbon (containing water) was added to a mixture of 1.00 g (4.39 mmol) of ethyl 2-fluoro-5-nitrocarbanilate and 20 ml of ethanol, and the resultant mixture was stirred until 309 ml of hydrogen was absorbed. The reaction mixture was filtered to remove the catalyst, and the solvent was then distilled off under a reduced pressure. Thus, 700 mg of the objective product (yield: 81%) was obtained in the form of light brown crystals.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
309 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
100.3 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
81%

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